Product packaging for 2-fluoro-N-(1,3-thiazol-2-yl)acetamide(Cat. No.:)

2-fluoro-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B13405685
M. Wt: 160.17 g/mol
InChI Key: IQYIYQDDHDGQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1,3-thiazol-2-yl)acetamide is a specialized organic compound featuring a fluorinated acetamide core linked to a 1,3-thiazol-2-yl ring system. This structure serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The compound is of significant interest in the development of therapeutic agents, particularly as a core structure in acetamide compounds investigated for their potential as glucokinase activators . Glucokinase activators represent a promising avenue for pharmacological management of type 2 diabetes mellitus and obesity, positioning this compound as a relevant building block in metabolic disease research . The molecular framework of this compound incorporates a planar 1,3-thiazole ring, which forms a dihedral angle of 73.75° with appended aromatic systems in related structures, influencing its overall conformation and potential intermolecular interactions . In the solid state, related crystalline structures show that molecules can form chains through networks of N-H...N and C-H...F hydrogen bonds, which can be a critical consideration in materials science and crystallography studies . The thiazole ring is a privileged structure in medicinal chemistry, found in numerous molecules with diverse biological activities, including antimicrobial, antifungal, and anticonvulsant properties, highlighting the broad utility of this heterocycle in biological research . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2OS B13405685 2-fluoro-N-(1,3-thiazol-2-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2OS

Molecular Weight

160.17 g/mol

IUPAC Name

2-fluoro-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H5FN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9)

InChI Key

IQYIYQDDHDGQNW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CF

Origin of Product

United States

The Thiazole Scaffold: a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is a cornerstone in the design of biologically active molecules. researchgate.netresearchgate.netsciencecentral.in Its prevalence in both natural products and synthetic drugs underscores its status as a "privileged scaffold" in drug discovery. researchgate.netsciencecentral.in The thiazole (B1198619) nucleus is a key component in a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal properties. researchgate.netnih.govnih.gov

The structural and electronic properties of the thiazole ring allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and π-π stacking, thereby contributing to the binding affinity and specificity of a molecule. The versatility of thiazole chemistry also permits the facile introduction of various substituents at different positions on the ring, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. This adaptability has made the thiazole scaffold a focal point for the development of new therapeutic agents.

The Strategic Role of Fluorine in Bioactive Molecules

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.comacs.orgtandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. tandfonline.comacs.org

Strategically placing fluorine atoms can block sites of metabolic oxidation, leading to an increased half-life of a drug in the body. mdpi.comacs.org Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins. acs.orgbenthamscience.com The substitution of hydrogen with fluorine can also modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.combenthamscience.com Given these beneficial effects, it is not surprising that a significant number of modern pharmaceuticals contain at least one fluorine atom. acs.org

Property Influenced by FluorinationImpact on Pharmacological Profile
Metabolic StabilityIncreased due to the strength of the C-F bond, blocking metabolic oxidation. mdpi.comacs.org
Binding AffinityEnhanced through altered electronic properties and the potential for new interactions. tandfonline.comacs.org
LipophilicityModulated to optimize absorption, distribution, and cell permeability. mdpi.combenthamscience.com
pKaAltered by the strong electron-withdrawing nature of fluorine, affecting ionization and solubility. acs.org

N Substituted Acetamide Linkers: Versatile Connectors in Drug Design

The acetamide (B32628) group provides a degree of conformational flexibility, allowing the linked moieties to adopt an optimal orientation for binding to a receptor or enzyme active site. Moreover, the substituents on the nitrogen atom and the acetyl group can be readily modified, providing a straightforward means to explore the structure-activity relationship (SAR) of a series of compounds. nih.govwustl.edu The utility of the N-substituted acetamide linker is evident in its presence in a wide range of approved drugs and clinical candidates. nih.gov

2 Fluoro N 1,3 Thiazol 2 Yl Acetamide: a Compound of Growing Interest

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful technique provides a wealth of information about the molecule's structure and its interactions in the solid state.

Intermolecular Interactions, Including Hydrogen Bonding Networks and Halogen Bonds in the Crystalline State

Intermolecular interactions are fundamental to understanding the solid-state behavior of a compound. In related thiazole derivatives, molecules are often linked by a network of hydrogen bonds. For instance, in the crystal structure of 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, molecules are linked into chains by N—H⋯N and C—H⋯F hydrogen bonds. nih.gov Similarly, N-(Thiazol-2-yl)acetamide is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov The presence and nature of halogen bonds, though not explicitly reported for these close analogs, would also be a key area of investigation for the title compound.

Crystal Packing Arrangements and Supramolecular Assemblies

The collective arrangement of molecules in the crystal lattice, or crystal packing, is dictated by the aforementioned intermolecular interactions. These interactions can lead to the formation of distinct supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. For example, in the crystal of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, pairs of N—H⋯N hydrogen bonds connect molecules into inversion dimers.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the thiazole ring and the methylene (B1212753) protons of the acetamide group would be characteristic.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms. The chemical shifts of the carbonyl carbon, the carbons of the thiazole ring, and the methylene carbon would be key identifiers.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for fluorinated compounds. It would show a characteristic signal for the fluorine atom, and its coupling with neighboring protons (²JHF and ³JHF) would provide valuable structural information.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in a molecule.

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Vibrations associated with the thiazole ring and the C-F bond would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner upon ionization. For the title compound, fragmentation would likely involve cleavage of the amide bond and fragmentation of the thiazole ring.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific studies reporting DFT calculations for this compound were identified. Such studies would be crucial for understanding the molecule's electronic properties and predicting its reactivity.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this specific compound is not available in the reviewed literature. This data is fundamental for assessing its kinetic stability and electronic transport properties.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

There are no published electrostatic potential (ESP) maps or detailed charge distribution analyses for this compound. These analyses would typically identify electrophilic and nucleophilic sites, offering insights into potential intermolecular interactions.

Prediction of Spectroscopic Parameters

While experimental characterization of similar compounds exists, predicted spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) derived from computational methods for this compound have not been reported.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Interactions

No research detailing molecular dynamics (MD) simulations for this compound was found. MD simulations are essential for exploring its conformational flexibility, stability, and behavior in different solvent environments over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Acetamide-Thiazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netimist.ma For fluorinated acetamide-thiazole analogues, QSAR models can predict the activity of novel compounds based on their molecular descriptors.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, geometric, and physicochemical) are calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) are used to build the QSAR model. researchgate.netimist.ma

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.netimist.ma

A typical QSAR equation might take the form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

For thiazole derivatives, descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) have been shown to be significant in predicting biological activity. researchgate.netimist.ma

Table 3: Example of a QSAR Model for Thiazole Analogues

Statistical Parameter Value
R² (Coefficient of Determination) 0.76
R²cv (Cross-validation Coefficient) 0.63
R²test (External Predictive Power) 0.78

| MSE (Mean Squared Error) | 0.039 |

Note: These statistical parameters are taken from a study on thiazole derivatives and represent a well-performing MLR model. researchgate.netimist.ma

Such models are powerful tools for screening virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted activity.

Theoretical Prediction of Advanced Molecular Descriptors Influencing Biological Interactions

The biological interactions of a molecule are governed by its fundamental physicochemical properties. Theoretical calculations can predict a variety of advanced molecular descriptors that provide deep insights into these properties. For this compound and its analogues, these descriptors can help to explain their behavior in a biological environment.

Key molecular descriptors include:

Polarizability: This descriptor measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is crucial for understanding non-covalent interactions, particularly van der Waals forces.

Steric Parameters: These parameters, such as molecular volume and surface area, describe the size and shape of the molecule. They are critical for determining how well a ligand fits into a binding pocket and can influence the entropic component of binding.

Electronic Parameters: These include dipole moment, electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO). The dipole moment affects the molecule's solubility and its ability to engage in long-range electrostatic interactions. The electrostatic potential map indicates regions of the molecule that are electron-rich or electron-poor, which is important for identifying potential hydrogen bond donors and acceptors. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Table 4: Predicted Molecular Descriptors for this compound

Descriptor Predicted Value
Polarizability (ų) 20.5
Molecular Volume (ų) 180.2
Dipole Moment (Debye) 3.8
HOMO Energy (eV) -7.2
LUMO Energy (eV) -1.5

| HOMO-LUMO Gap (eV) | 5.7 |

Note: These values are hypothetical and serve to illustrate the types of descriptors that can be calculated.

By analyzing these descriptors across a series of analogues, researchers can establish a clearer understanding of how modifications to the chemical structure impact the properties that are essential for biological activity.

Mechanistic Elucidation of Biological Actions and Target Interaction Dynamics of 2 Fluoro N 1,3 Thiazol 2 Yl Acetamide

Comprehensive Structure-Activity Relationship (SAR) Analysis of 2-fluoro-N-(1,3-thiazol-2-yl)acetamide and its Analogues

The biological activity of this compound is intrinsically linked to its distinct chemical architecture. A systematic dissection of its three primary components—the 2-fluoroacetyl group, the acetamide (B32628) linker, and the 1,3-thiazole ring—provides a framework for understanding its pharmacodynamic and pharmacokinetic properties. The following sections explore the functional significance of each of these structural motifs.

The introduction of a fluorine atom at the 2-position of the acetamide moiety is a strategic modification that can profoundly influence the compound's biological profile. Fluorine's high electronegativity and small atomic radius allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to enhanced target binding affinity and improved metabolic stability. nih.govcambridgemedchemconsulting.com The replacement of hydrogen with fluorine can alter the acidity of neighboring protons, which may be crucial for interactions with biological targets. cambridgemedchemconsulting.com

The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com This increased metabolic stability can lead to a longer biological half-life and improved bioavailability. Furthermore, the presence of fluorine can block sites of metabolism on the molecule, a common strategy in drug design to enhance pharmacokinetic properties. cambridgemedchemconsulting.com

Table 1: Inferred Effects of 2-Fluoro Substitution on Pharmacological Properties

PropertyInferred Effect of 2-Fluoro SubstitutionRationale
Target Binding Affinity Potentially increasedCan form favorable hydrogen bonds and dipole-dipole interactions within the binding pocket.
Metabolic Stability IncreasedThe strong C-F bond is resistant to enzymatic cleavage, leading to a longer half-life.
Lipophilicity IncreasedMay enhance membrane permeability and cellular uptake.
Acidity of Adjacent Protons IncreasedCan alter ionization state and interaction with target residues.
Conformation AlteredMay lock the molecule into a more biologically active conformation.

This table is based on general principles of medicinal chemistry and SAR studies of analogous fluorinated compounds.

The acetamide linker plays a critical role in correctly positioning the fluoroacetyl group and the thiazole (B1198619) ring for optimal interaction with a biological target. The length, rigidity, and chemical nature of this linker are key determinants of biological potency and selectivity.

Studies on related 2-aminothiazole (B372263) derivatives have shown that modifications to the amide linkage can have a significant impact on activity. For instance, N-methylation of the amide or inversion of the amide bond can drastically alter or even abolish biological activity, highlighting the importance of the specific orientation and hydrogen-bonding capabilities of the N-H and C=O groups. nih.gov

The length of the linker is also a critical parameter. A longer or shorter linker would alter the distance between the key pharmacophoric elements, potentially disrupting the optimal binding geometry. Similarly, introducing rigidity into the linker, for example, through the incorporation of a double bond or a small ring, could lock the molecule in a favorable conformation for binding, but could also prevent it from adopting the necessary conformation to enter the binding site.

The 1,3-thiazole ring is a common scaffold in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. mdpi.comnih.gov The electronic properties and substitution pattern of the thiazole ring are crucial for target recognition and binding affinity.

Structure-activity relationship studies on various 2-aminothiazole derivatives have demonstrated that the nature and position of substituents on the thiazole ring are critical for biological activity. For example, the introduction of appropriately sized alkyl groups at the 4- and 5-positions of the thiazole ring has been shown to improve the inhibitory activity and selectivity of some 2-aminothiazole derivatives against inducible nitric oxide synthase (iNOS). nih.gov Conversely, the introduction of bulky or hydrophilic substituents at any position of the 2-aminothiazole ring can significantly decrease or eliminate activity. nih.gov

In many instances, the thiazole ring itself acts as a crucial hydrogen bond acceptor or donor, and its aromatic character allows for favorable pi-stacking interactions with aromatic amino acid residues in the target's binding pocket. The specific electronic nature of any substituents on the ring will modulate these interactions. Electron-withdrawing groups can enhance the hydrogen bond accepting ability of the thiazole nitrogen, while electron-donating groups can increase the ring's electron density, potentially strengthening pi-stacking interactions.

Table 2: Impact of Thiazole Ring Substitutions on Biological Activity in Analogous Compounds

Position of SubstitutionType of SubstituentObserved Effect on ActivityExample Target ClassReference
C42-pyridylRequired for potent activityAntitubercular nih.gov
C4 and C5Appropriately-sized alkyl groupsImproved inhibitory activity and selectivityiNOS inhibitors nih.gov
C4 and C5Bulky or hydrophilic groupsDecreased or abolished activityiNOS inhibitors nih.gov
C5Phenyl group with electron-withdrawing groupsIncreased anticancer activityAnticancer mdpi.com

This table summarizes findings from SAR studies on various 2-aminothiazole derivatives and is intended to provide a comparative context.

Biophysical Characterization of Ligand-Target Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

While direct biophysical data for this compound is not currently available, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be invaluable for characterizing its interaction with biological targets.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of a small molecule (analyte) to a larger biomolecule (ligand) immobilized on a sensor surface. nih.govspringernature.com An SPR experiment would provide crucial kinetic parameters, including the association rate constant (k_a) and the dissociation rate constant (k_d). The ratio of these constants (k_d/k_a) yields the equilibrium dissociation constant (K_D), a measure of binding affinity. nih.gov A low K_D value indicates a high binding affinity.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. frontiersin.org A single ITC experiment can determine the binding affinity (K_A, the inverse of K_D), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. frontiersin.org This thermodynamic signature provides deep insights into the forces driving the binding event. For instance, a negative ΔH suggests that hydrogen bonds and van der Waals interactions are the primary drivers of binding, while a positive ΔS indicates that hydrophobic interactions are dominant.

Table 3: Hypothetical Biophysical Data for Ligand-Target Interaction

ParameterTechniqueInformation ProvidedSignificance
k_a (on-rate) SPRRate of complex formationA fast on-rate can be advantageous for rapid biological effects.
k_d (off-rate) SPRRate of complex dissociationA slow off-rate can lead to a prolonged duration of action.
K_D (dissociation constant) SPR, ITCBinding affinityA lower K_D indicates a more potent interaction with the target.
ΔH (enthalpy change) ITCHeat released or absorbed upon bindingIndicates the contribution of hydrogen bonds and van der Waals forces.
ΔS (entropy change) ITCChange in disorder upon bindingIndicates the contribution of hydrophobic interactions and conformational changes.
n (stoichiometry) ITCMolar ratio of ligand to target at saturationConfirms the binding model.

This table illustrates the type of data that would be obtained from SPR and ITC experiments and its importance in understanding ligand-target interactions.

Cellular Pathway Investigation and Gene Expression Profiling in Response to Compound Exposure

The cellular response to this compound would likely involve the modulation of specific signaling pathways and a corresponding alteration in gene expression profiles. While direct studies on this compound are lacking, the known activities of related thiazole derivatives suggest potential areas of investigation.

For example, many thiazole-containing compounds have been identified as inhibitors of various protein kinases, which are key regulators of a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.gov Inhibition of a specific kinase by this compound would lead to the downstream modulation of its signaling cascade. For instance, if the compound were to inhibit a kinase involved in a pro-survival pathway, its exposure could lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Gene expression profiling using techniques such as microarray or RNA-sequencing would provide a global view of the cellular response to the compound. This unbiased approach could reveal novel pathways affected by the compound and help to identify its mechanism of action. For example, a significant upregulation of genes involved in DNA damage repair could suggest that the compound has genotoxic effects, while changes in the expression of metabolic enzymes could indicate an impact on cellular metabolism.

In studies of other thiazole derivatives, exposure has led to cell cycle arrest and the induction of apoptosis in cancer cell lines. mdpi.com These effects are often accompanied by changes in the expression of key cell cycle regulators (e.g., cyclins and cyclin-dependent kinases) and components of the apoptotic machinery (e.g., caspases and Bcl-2 family proteins).

Identification of Primary and Secondary Biological Targets and Off-Target Effects

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds with diverse targets. mdpi.comnih.gov Therefore, this compound could potentially interact with a variety of biological targets.

Based on the activities of structurally similar compounds, potential primary targets for this compound could include:

Protein Kinases: Many 2-aminothiazole derivatives are potent kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs), Aurora kinases, and glycogen (B147801) synthase kinase 3 (GSK-3). nih.gov

Inducible Nitric Oxide Synthase (iNOS): As previously mentioned, certain 2-aminothiazole derivatives have shown inhibitory activity against iNOS. nih.gov

Enzymes in microbial metabolic pathways: The thiazole moiety is a key component of thiamine (B1217682) (vitamin B1) and is found in numerous antibacterial and antifungal agents. mdpi.comnih.gov

The identification of primary and secondary biological targets is a crucial step in drug development. This can be achieved through a variety of experimental approaches, including affinity chromatography, yeast two-hybrid screening, and computational methods such as molecular docking.

It is also important to consider potential off-target effects, which are interactions with biomolecules other than the intended primary target. These off-target interactions can lead to undesirable side effects. A comprehensive off-target profiling, often conducted using broad panels of receptors, enzymes, and ion channels, is essential to assess the selectivity of a compound and predict its potential for adverse effects. For example, a lack of selectivity among different kinase family members is a common challenge in the development of kinase inhibitors.

Potential Research Applications and Future Directions for Fluorinated Acetamide Thiazole Compounds

Development of Novel Chemical Probes for Investigating Biological Pathways

The development of chemical probes is essential for dissecting complex biological pathways and identifying novel therapeutic targets. The fluorinated acetamide-thiazole scaffold is well-suited for the design of such probes. The fluorine atom, in particular, can be leveraged for this purpose. For instance, the concept of fluorine-thiol displacement reactions (FTDR) allows for the use of fluorine as a sterically minimal tag to label and identify protein interactions in complex biological systems. nih.gov An analogue of a compound like 2-fluoro-N-(1,3-thiazol-2-yl)acetamide could be designed to act as a reactive probe to covalently modify specific nucleophilic residues in proteins, enabling the identification of its molecular targets.

Furthermore, the unique reactivity and stability of certain fluorine-containing groups, such as sulfonyl fluorides, make them attractive electrophilic groups for the development of highly selective chemical probes for protein modification. claremont.edu By analogy, incorporating moieties with similar controlled reactivity onto the fluorinated acetamide-thiazole backbone could generate a new class of probes. These tools would facilitate the functional annotation of proteins and the elucidation of their roles in disease, guiding future drug development efforts.

Design and Synthesis of Next-Generation Analogues with Optimized Biological Profiles

The structural versatility of the fluorinated acetamide-thiazole core allows for the systematic design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Established synthetic methodologies, such as the Hantzsch thiazole (B1198619) synthesis, provide a reliable route for creating diverse derivatives. wikipedia.org Strategic modifications can be introduced at several positions on the scaffold.

Thiazole Ring Substitution: Introducing various substituents onto the thiazole ring can modulate the compound's biological activity and physical properties.

Acetamide (B32628) Linker Modification: The length and nature of the linker between the fluorinated group and the thiazole ring can be altered to optimize binding to target proteins.

Aromatic Ring Variation: If a phenyl group is part of the fluoroacetamide (B1672904) moiety, as in 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, its substitution pattern can be varied with electron-donating or electron-withdrawing groups to fine-tune electronic properties and target interactions. acs.orgnih.govnih.gov

Structure-activity relationship (SAR) studies on related fluorinated heterocyclic compounds have demonstrated that the position and nature of the fluorine substituent can significantly impact biological activity. nih.govnih.govnih.gov For example, in a series of fluorinated 1,2,3-triazole hybrids, compounds with a trifluoromethyl group at the para position of a phenyl ring showed the most potent activity against a breast cancer cell line. nih.gov A systematic exploration of such modifications in the fluorinated acetamide-thiazole series is a promising strategy for developing optimized therapeutic candidates.

Modification Strategy Rationale Potential Outcome
Varying substituents on the thiazole ringTo explore interactions with different pockets of a target protein.Enhanced binding affinity and selectivity.
Altering the acetamide linkerTo optimize the spatial orientation of the key pharmacophores.Improved target engagement and potency.
Introducing diverse functional groups on the phenyl ringTo modulate electronic properties and metabolic stability. acs.orgOptimized pharmacokinetic profile and biological activity. nih.gov
Changing the position of the fluorine atomThe C-F bond can influence pKa, conformation, and metabolic stability. nih.govEnhanced potency and bioavailability.

Exploration of Untapped Therapeutic Research Areas Beyond Initial Findings

The thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of bioactive molecules. nih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, suggesting that fluorinated acetamide-thiazole compounds could be valuable leads in multiple therapeutic areas. ijpsjournal.com

Initial research might focus on areas where thiazoles are already established, such as:

Anticancer Activity: Many thiazole-containing compounds, including the approved drug Dasatinib, exhibit potent anticancer effects through mechanisms like kinase inhibition or apoptosis induction. Novel thiazole-acetamide derivatives have been investigated as tubulin polymerization inhibitors. frontiersin.orgnih.gov

Antimicrobial Agents: The thiazole moiety is a key component of many compounds with antibacterial and antifungal properties. mdpi.com The unique properties of these compounds may help in overcoming antibiotic resistance. mdpi.com

Anti-inflammatory Effects: Certain thiazole derivatives have shown significant anti-inflammatory activity, presenting an opportunity for the development of new treatments for inflammatory disorders. mdpi.com

Antiviral Properties: The antiviral potential of thiazoles has also been reported, including activity against HIV. nih.gov

Beyond these areas, the unique physicochemical properties conferred by the fluorine atom may enable these compounds to modulate novel biological targets that are inaccessible to their non-fluorinated counterparts.

Therapeutic Area Known Mechanism of Related Thiazole Compounds Reference
OncologyTyrosine kinase inhibition, Apoptosis induction, Tubulin polymerization inhibition frontiersin.org
Infectious DiseasesInhibition of essential bacterial enzymes, Disruption of microbial cell membranes mdpi.commdpi.com
InflammationInhibition of COX-1/COX-2 isozymes mdpi.com
VirologyInhibition of viral replication enzymes (e.g., reverse transcriptase) nih.gov

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry coupled with high-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds to identify new therapeutic leads. semanticscholar.org The fluorinated acetamide-thiazole scaffold is an ideal candidate for inclusion in such libraries.

Efficient and straightforward synthetic procedures for producing 2-aminothiazole (B372263) libraries have been developed, which can be adapted for fluorinated analogues. nih.govnih.gov These methods are often amenable to automation, allowing for the parallel synthesis of hundreds or thousands of distinct compounds in microplate formats. nih.govsemanticscholar.org

A typical workflow would involve:

Library Design: Designing a library of fluorinated acetamide-thiazole derivatives with diverse substituents to maximize chemical space coverage.

Automated Synthesis: Utilizing automated liquid handlers and reactors for the parallel synthesis of the designed compounds. nih.gov

High-Throughput Screening (HTS): Screening the library against a panel of biological targets (e.g., kinases, proteases, receptors) using miniaturized biochemical or cell-based assays. nih.gov

Hit Identification and Validation: Identifying active compounds ("hits") from the primary screen and confirming their activity through dose-response studies. nih.gov

The integration of this scaffold into HTS libraries would significantly accelerate the discovery of novel biological activities and provide valuable starting points for medicinal chemistry optimization programs. semanticscholar.org

Advancements in Computational Approaches for De Novo Design of Fluorinated Acetamide-Thiazole Scaffolds

Computational chemistry and molecular modeling are indispensable tools for the rational design of new therapeutic agents. These in silico approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

For the fluorinated acetamide-thiazole scaffold, computational methods can be applied in several ways:

Molecular Docking: Simulating the binding of virtual libraries of these compounds to the three-dimensional structures of target proteins. This helps in predicting binding affinities and understanding key molecular interactions, guiding the design of more potent analogues. frontiersin.orgresearchgate.net

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to search for novel compounds with similar properties.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. frontiersin.orgnih.gov

Scaffold Hopping: Employing computational algorithms to identify novel core structures (scaffolds) that maintain the key binding interactions of a known active compound, leading to the discovery of new chemical series with potentially improved properties. nih.gov

By combining computational design with synthetic chemistry and biological testing, researchers can accelerate the development of next-generation fluorinated acetamide-thiazole compounds as optimized therapeutic agents. nih.govmdpi.com

Q & A

Basic: What are the standard synthetic routes for 2-fluoro-N-(1,3-thiazol-2-yl)acetamide?

Methodological Answer:
The compound is typically synthesized via carbodiimide-mediated coupling. A representative protocol involves:

Reagents : 2-Fluorophenylacetic acid, 2-aminothiazole, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride, and triethylamine in dichloromethane (DCM).

Procedure :

  • Dissolve 2-fluorophenylacetic acid (1 mmol) and 2-aminothiazole (1 mmol) in DCM.
  • Add EDC (1.2 mmol) and triethylamine (2 mmol) under stirring at 0–5°C.
  • Warm to room temperature, stir for 6–8 hours.
  • Quench with ice-cold HCl, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield Optimization : Adjust stoichiometry of EDC and monitor reaction progress via TLC .

Basic: How to confirm the purity and structural integrity of the synthesized compound?

Methodological Answer:
Use a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Verify the presence of fluorine-coupled splitting patterns (e.g., aromatic protons adjacent to fluorine) and thiazole ring signals.
  • Example: Fluorine deshielding in ¹H NMR (δ 7.2–7.8 ppm for fluorophenyl protons) .

Mass Spectrometry (MS) : Confirm molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₈FN₂OS).

X-ray Crystallography : Resolve crystal structure to validate bond lengths/angles (e.g., C–F bond ≈ 1.35 Å, thiazole ring planarity) .

High-Performance Liquid Chromatography (HPLC) : Ensure >98% purity using a C18 column (acetonitrile/water gradient) .

Advanced: How to optimize reaction conditions to improve yield and reduce by-products?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. DCM. DCM minimizes side reactions due to low polarity .

Catalyst Selection : Compare EDC with other coupling agents (e.g., DCC or HATU). EDC offers better compatibility with thiazole amines .

Temperature Control : Maintain 0–5°C during activation to suppress racemization.

Additives : Use 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency.

Statistical Design : Apply response surface methodology (RSM) to model factors like molar ratio, temperature, and solvent volume .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : COX-2 (PDB ID: 5IKT) or bacterial enzymes (e.g., FabH for antimicrobial activity).
  • Parameters : Grid box centered on active site, Lamarckian GA algorithm, 50 runs.
  • Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with known inhibitors .

ADMET Prediction : Use SwissADME or pkCSM to assess bioavailability, BBB permeability, and CYP450 interactions .

Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

Assay Replication : Perform triplicate experiments under standardized conditions (pH, temperature, cell passage number).

Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay reliability.

Data Analysis :

  • Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
  • Apply Grubbs’ test to identify outliers.

Mechanistic Studies :

  • Conduct SPR (surface plasmon resonance) to measure binding kinetics (ka/kd).
  • Validate target engagement via cellular thermal shift assay (CETSA) .

Advanced: How to design structure-activity relationship (SAR) studies for fluorinated thiazole acetamides?

Methodological Answer:

Analog Synthesis : Vary substituents on the:

  • Fluorophenyl ring : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups.
  • Thiazole moiety : Replace sulfur with selenium or modify the 2-amino group.

Biological Testing : Screen analogs against a panel of targets (e.g., antimicrobial, anti-inflammatory).

Data Correlation :

  • Use QSAR models (e.g., CoMFA) to correlate logP, molar refractivity, and activity.
  • Example: Increased lipophilicity (logP > 2.5) correlates with enhanced membrane permeability .

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